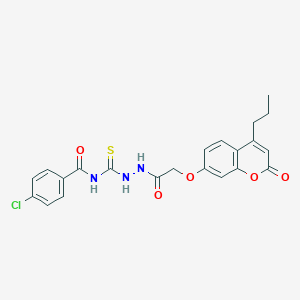
4-Chloro-N-(2-(2-((2-oxo-4-propyl-2H-chromen-7-yl)oxy)acetyl)hydrazinecarbonothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(2-(2-((2-oxo-4-propyl-2H-chromen-7-yl)oxy)acetyl)hydrazinecarbonothioyl)benzamide is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(2-(2-((2-oxo-4-propyl-2H-chromen-7-yl)oxy)acetyl)hydrazinecarbonothioyl)benzamide typically involves multiple steps:
Formation of the Coumarin Core: The coumarin core, 2-oxo-4-propyl-2H-chromen-7-yl, is synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Introduction of the Acetyl Group: The coumarin derivative is then reacted with acetic anhydride to introduce the acetyl group, forming 2-oxo-4-propyl-2H-chromen-7-yl acetate.
Hydrazinecarbonothioylation: The acetylated coumarin is further reacted with hydrazinecarbothioamide to introduce the hydrazinecarbonothioyl group.
Chlorination and Benzamidation: Finally, the compound is chlorinated and reacted with 4-chlorobenzoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(2-(2-((2-oxo-4-propyl-2H-chromen-7-yl)oxy)acetyl)hydrazinecarbonothioyl)benzamide undergoes several types of chemical reactions:
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products
Oxidation: Quinone derivatives of the coumarin core.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Chloro-N-(2-(2-((2-oxo-4-propyl-2H-chromen-7-yl)oxy)acetyl)hydrazinecarbonothioyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biological Research: It is used in studies investigating the mechanisms of action of coumarin derivatives and their interactions with biological targets.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(2-(2-((2-oxo-4-propyl-2H-chromen-7-yl)oxy)acetyl)hydrazinecarbonothioyl)benzamide involves several molecular targets and pathways:
Enzyme Inhibition: The compound inhibits key enzymes involved in microbial growth and inflammation, such as bacterial DNA gyrase and cyclooxygenase (COX).
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes in cancer cells.
Reactive Oxygen Species (ROS) Scavenging: The compound exhibits antioxidant properties by scavenging reactive oxygen species, thereby protecting cells from oxidative stress.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share the coumarin core and exhibit similar biological activities.
2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide: This compound has a similar structure but with different substituents, leading to variations in biological activity.
N-Substituted 2-(4-methyl-2-oxo-2H-chromen-7-yl)oxyacetohydrazides: These compounds are structurally related and have been studied for their antimicrobial and anti-inflammatory properties.
Uniqueness
4-Chloro-N-(2-(2-((2-oxo-4-propyl-2H-chromen-7-yl)oxy)acetyl)hydrazinecarbonothioyl)benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H20ClN3O5S |
|---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
4-chloro-N-[[[2-(2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]carbamothioyl]benzamide |
InChI |
InChI=1S/C22H20ClN3O5S/c1-2-3-14-10-20(28)31-18-11-16(8-9-17(14)18)30-12-19(27)25-26-22(32)24-21(29)13-4-6-15(23)7-5-13/h4-11H,2-3,12H2,1H3,(H,25,27)(H2,24,26,29,32) |
InChI Key |
PXAPXAJWESXUFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NNC(=S)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















